N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea
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Overview
Description
N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature range from 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent and urea moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Shares the trifluoromethyl and chloro substituents but differs in its boronic acid functionality.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the chloro substituent and urea moiety.
Uniqueness
N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and chloro substituents enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
88468-03-5 |
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Molecular Formula |
C23H28ClF3N2O |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]-1-heptyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C23H28ClF3N2O/c1-2-3-4-5-9-15-29(16-14-18-10-7-6-8-11-18)22(30)28-21-13-12-19(24)17-20(21)23(25,26)27/h6-8,10-13,17H,2-5,9,14-16H2,1H3,(H,28,30) |
InChI Key |
XOQDDGZBISVUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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